molecular formula C9H7Cl2FN2O2 B2951936 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide CAS No. 2411305-28-5

2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide

Cat. No. B2951936
M. Wt: 265.07
InChI Key: INNGEBIPPZGCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide, also known as CFH, is a chemical compound that has been widely used in scientific research. It is an intermediate in the synthesis of various compounds, including antifungal and antibacterial agents. CFH has been found to have significant biological activity, making it an important tool for studying the mechanisms of action of various compounds.

Mechanism Of Action

The mechanism of action of 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide is not fully understood. However, it has been found to inhibit the growth of various microorganisms, including bacteria and fungi. 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has been found to act by inhibiting the synthesis of nucleic acids and proteins in these microorganisms.

Biochemical And Physiological Effects

2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has also been found to have anti-inflammatory and analgesic effects. It has been found to inhibit the production of certain cytokines, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and isolate, making it readily available for use in experiments. 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has also been found to have significant biological activity, making it an important tool for studying the mechanisms of action of various compounds. However, 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has some limitations for use in lab experiments. It is relatively unstable and can decompose under certain conditions. 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide is also toxic and must be handled with care.

Future Directions

There are several future directions for research involving 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide. One possible direction is the synthesis of new compounds based on 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide. These compounds could be tested for their biological activity and potential therapeutic applications. Another possible direction is the study of the mechanisms of action of 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide and related compounds. This could lead to a better understanding of the biological processes involved in the inhibition of microorganisms and the anti-inflammatory and analgesic effects of 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide. Finally, 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide could be used as a tool for the development of new antimicrobial agents and anti-inflammatory drugs.

Synthesis Methods

2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzohydrazide with chloroacetyl chloride and then with 6-fluoro-1H-indazole-3-carboxylic acid. The final product is obtained through purification and isolation.

Scientific Research Applications

2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has been widely used in scientific research as an intermediate in the synthesis of various compounds. It has also been used as a tool for studying the mechanisms of action of various compounds. 2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide has been found to have significant biological activity, making it an important tool for studying the mechanisms of action of various compounds.

properties

IUPAC Name

2-chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FN2O2/c10-4-7(15)13-14-9(16)8-5(11)2-1-3-6(8)12/h1-3H,4H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNGEBIPPZGCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N'-(2-chloroacetyl)-6-fluorobenzohydrazide

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